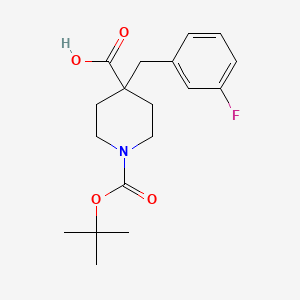

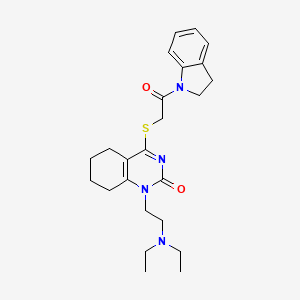

![molecular formula C15H11BrN4O2S B2728148 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 893725-79-6](/img/structure/B2728148.png)

2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

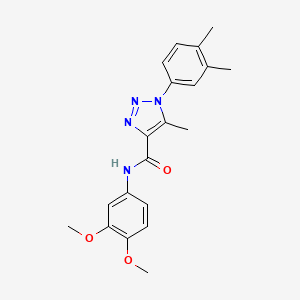

2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a useful research compound. Its molecular formula is C15H11BrN4O2S and its molecular weight is 391.24. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of functionalized pyridines through processes involving (phenylthio)acetic acid and α,β-unsaturated ketimines has been reported, showcasing the compound's role in the formation of 2-sulfonate-substituted pyridines. This process involves intermolecular Michael addition/lactamization, thiophenol elimination, and N- to O-sulfonyl migration, indicating the compound's utility in generating structural diversity within chemical syntheses (Stark et al., 2013).

Coordination Chemistry and Inhibition Studies

The compound has been utilized in synthesizing dinuclear cobalt and nickel complexes, where its mercaptoacetic acid substituted 1,2,4-triazole variant acts as a tetradentate bridging ligand. These complexes have been shown to exhibit strong urease inhibitory activities, highlighting potential applications in biochemical studies and pharmaceutical developments (Fang et al., 2019).

Antimicrobial and Antitumor Activities

Derivatives of the compound have been synthesized and evaluated for their antimicrobial and antitumor activities. This includes the synthesis of bis-s-triazole Schiff base sulfanylacetic acids, which were assessed against various cell lines, demonstrating the compound's relevance in the development of new therapeutic agents (Hu et al., 2008).

Surface Activity and Corrosion Inhibition

Research has also explored the compound's efficacy as a corrosion inhibitor for steel in sulfuric acid solutions, with specific derivatives showing significant inhibition efficiency. This application is critical for industrial processes where corrosion resistance is essential (Bouklah et al., 2005).

Molecular Docking and Drug Design

The compound has been involved in molecular docking studies, aiming to identify its binding efficiencies toward target proteins. This research paves the way for its potential use in drug design, especially in identifying new leads for pharmaceutical development (Flefel et al., 2018).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrazolines and thiazoles, have been found to have a wide range of biological targets, including enzymes like acetylcholinesterase (AchE) which plays a crucial role in nerve impulse transmission .

Mode of Action

These compounds often work by binding to their target proteins and modulating their activity. For example, if the target is an enzyme, the compound might inhibit its activity, leading to changes in the biochemical reactions that the enzyme is involved in .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets AchE, it could affect cholinergic signaling pathways .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, inhibition of AchE could lead to increased levels of acetylcholine, affecting nerve impulse transmission .

Propriétés

IUPAC Name |

2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN4O2S/c16-11-3-5-12(6-4-11)20-14(10-2-1-7-17-8-10)18-19-15(20)23-9-13(21)22/h1-8H,9H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOIJKNOCRJMHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

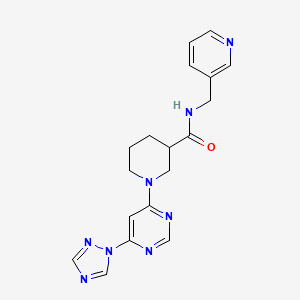

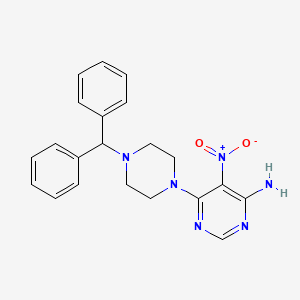

![3-(2-ethoxyethyl)-1-methyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2728065.png)

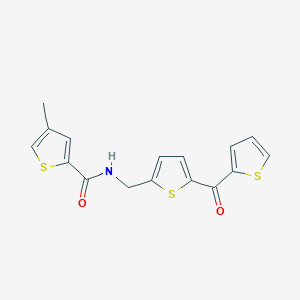

![N-(3,4-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2728072.png)

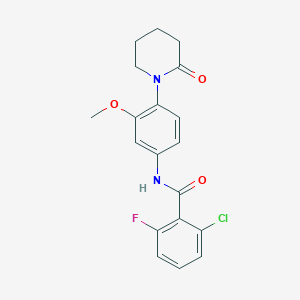

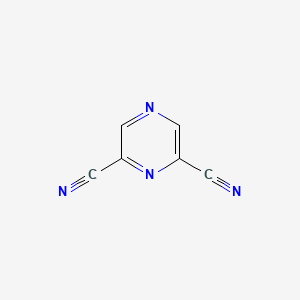

![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2728077.png)

![5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2728082.png)

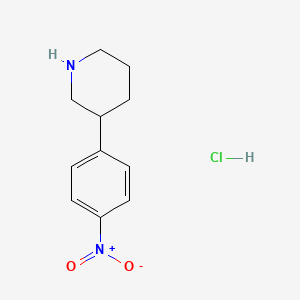

![3-[Pentyl(propyl)amino]propanoic acid;hydrochloride](/img/structure/B2728087.png)